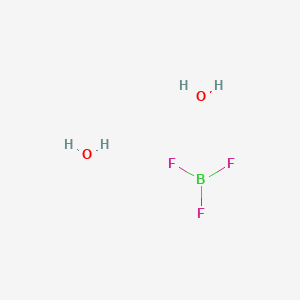

Boron trifluoride dihydrate

Description

Properties

IUPAC Name |

trifluoroborane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCYPBSRKLJZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3.2H2O, BF3H4O2 | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033264 | |

| Record name | Boron trifluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13319-75-0, 16903-52-9 | |

| Record name | BORON TRIFLUORIDE, DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen trifluorohydroxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borane, trifluoro-, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boron Trifluoride Dihydrate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of boron trifluoride dihydrate (BF₃·2H₂O). Boron trifluoride and its complexes are pivotal Lewis acid catalysts in a myriad of organic reactions, including alkylation, acylation, and polymerization, making them essential reagents in pharmaceutical and materials science research.[1] This document outlines detailed experimental protocols, quantitative data, and key analytical techniques for the successful preparation and validation of this important chemical compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of boron trifluoride gas with water.[2] The process involves the careful generation of BF₃ gas followed by its controlled introduction into water.

Experimental Protocol: Synthesis of Boron Trifluoride Gas

A common laboratory-scale synthesis of boron trifluoride gas involves the reaction of a fluoroborate salt with boric acid and sulfuric acid.[2]

Materials:

-

Ammonium (B1175870) fluoroborate (NH₄BF₄)

-

Boric oxide (B₂O₃), finely powdered

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (for trapping, optional) or Water

-

Ice

Equipment:

-

500 mL generating flask

-

Dropping funnel

-

Gas washing bottle (trap)

-

Gas delivery tube

-

Receiving flask or impinger containing water

-

Heating mantle

-

Ice bath

Procedure:

-

Set up the apparatus in a fume hood. The generating flask is fitted with a dropping funnel and a gas outlet tube. The outlet tube is connected to a trap (which can be empty or contain concentrated sulfuric acid saturated with boric acid to remove any hydrogen fluoride (B91410) impurities) and then to a gas delivery tube leading into the receiving flask with water.[2]

-

In the generating flask, thoroughly mix 50 g of ammonium fluoroborate with 6 g of finely powdered boric oxide.[2]

-

Place the receiving flask containing a pre-determined amount of distilled water in an ice bath to manage the exothermic reaction.

-

Slowly add 40 mL of concentrated sulfuric acid to the generating flask through the dropping funnel.[2] A vigorous reaction will occur initially.

-

Maintain a steady evolution of boron trifluoride gas by gently heating the generating flask. The reaction rate should be controlled to ensure efficient absorption in the water.[2]

-

Bubble the generated boron trifluoride gas through the cold water in the receiving flask. The reaction between boron trifluoride and water will yield a viscous liquid, which is this compound (BF₃·2H₂O).[2]

-

Continue the reaction until the desired amount of dihydrate is formed. The process can be monitored by the weight gain of the receiving flask.

-

Once the reaction is complete, dismantle the apparatus carefully in the fume hood.

Synthesis Workflow

References

An In-depth Technical Guide to the Reaction Mechanism of Boron Trifluoride Dihydrate with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trifluoride (BF₃) is a versatile Lewis acid widely employed in organic synthesis and various industrial processes. Its reaction with water is a critical aspect to understand for its effective and safe handling. This technical guide provides a comprehensive overview of the reaction mechanism of boron trifluoride dihydrate (BF₃·2H₂O) with water. The document elucidates the multi-step hydrolysis process, identifies the key intermediates and final products, and presents available quantitative data on the reaction equilibria. Detailed experimental protocols for the analysis of this complex system, including nuclear magnetic resonance (NMR) spectroscopy and potentiometric titration, are also provided. Signaling pathway diagrams and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the chemical processes.

Introduction

Boron trifluoride is a colorless, pungent gas that readily reacts with water in moist air to form a series of hydrates, with this compound (BF₃·2H₂O) being a notable species.[1] The subsequent reaction of this dihydrate with water is a complex hydrolysis process that results in the formation of several fluorine-containing boron compounds. A thorough understanding of this reaction mechanism is paramount for controlling reaction conditions, predicting product distributions, and ensuring safety in laboratory and industrial settings where BF₃ is utilized.

The overall hydrolysis of boron trifluoride is a multi-step process that ultimately yields boric acid (H₃BO₃) and fluoroboric acid (HBF₄).[1][2] The reaction proceeds through a series of hydroxyfluoroboric acid intermediates. While the general pathway of BF₃ hydrolysis is known, this guide focuses specifically on the reaction commencing with the dihydrate.

Reaction Mechanism and Signaling Pathway

The reaction of this compound with water involves a series of sequential hydrolysis steps. The dihydrate itself is considered to be the ionic species H₃O⁺[BF₃OH]⁻.[3] The reaction with additional water molecules leads to the progressive replacement of fluoride (B91410) ions with hydroxyl groups.

The key species present at equilibrium in the BF₃-H₂O system include HBF₄, HBF₃OH, HBF₂(OH)₂, and H₃BO₃.[3] The formation of free hydrogen fluoride (HF) is minimal, as it readily reacts with BF₃ to form HBF₄.[4]

Below is a Graphviz diagram illustrating the proposed reaction pathway for the hydrolysis of this compound.

Caption: Proposed reaction pathway for the hydrolysis of BF₃·2H₂O.

Quantitative Data

The equilibrium of the boron trifluoride-water system has been a subject of study, with key quantitative data provided by the seminal work of Wamser (1951).[2][4][5] The following tables summarize the known equilibrium constants for the stepwise hydrolysis of boron trifluoride at 25°C.

Table 1: Equilibrium Constants for the Hydrolysis of BF₃ at 25°C

| Reaction | Equilibrium Constant (K) | Reference |

| 3HBF₃OH ⇌ 2HBF₄ + H₃BO₃ + H₂O | 0.033 | [5] |

| 2HBF₂(OH)₂ ⇌ HBF₃OH + H₃BO₃ | Large | [5] |

| HBF(OH)₃ | Unstable | [5] |

Table 2: Rate and Hydrolysis Constants at 25°C

| Constant | Value | Reference |

| Net reaction rate constant of BF₃ and H₂O (k in L·mol⁻¹·min⁻¹) | 0.064 + 7.35[H⁺] | [3] |

| Hydrolysis constant of HBF₃OH | 0.011 | [3] |

Experimental Protocols

The analysis of the species present in the BF₃-H₂O system requires specialized analytical techniques due to the reactivity and interconversion of the various fluoroboron compounds. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for identifying and quantifying the different fluorinated boron species in solution.

Experimental Workflow for ¹⁹F NMR Analysis

Caption: Workflow for ¹⁹F NMR analysis of BF₃·2H₂O hydrolysis.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of deionized water or a suitable deuterated solvent (e.g., D₂O) in a sealed container to prevent the escape of volatile components.

-

Transfer an aliquot of the solution to a 5 mm NMR tube.

-

An internal or external reference standard, such as trichlorofluoromethane (B166822) (CFCl₃), should be used for chemical shift referencing.[6]

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Maintain the sample temperature at 25°C using the spectrometer's temperature control unit.

-

A standard single-pulse experiment is typically sufficient.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the nuclei of interest to obtain quantitative data.[6]

-

-

Data Processing and Analysis:

-

Process the raw Free Induction Decay (FID) data by applying a Fourier transform.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Identify the signals corresponding to the different fluorinated species (e.g., BF₄⁻, BF₃OH⁻).

-

Integrate the area of each peak. The relative concentration of each species is proportional to its integrated peak area.

-

Potentiometric Titration

Potentiometric titration can be used to determine the total acidity and the concentration of the various acidic species formed during the hydrolysis of BF₃·2H₂O.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for potentiometric titration of BF₃·2H₂O hydrolysis products.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of sodium hydroxide (B78521) (NaOH) of approximately 0.1 N and accurately determine its concentration.[7]

-

Prepare an aqueous solution of this compound of a known concentration.

-

-

Titration Procedure:

-

Pipette a known volume of the BF₃·2H₂O solution into a beaker and dilute with deionized water.

-

Immerse a calibrated pH electrode and a reference electrode into the solution.

-

Place the beaker on a magnetic stirrer and commence stirring.

-

Record the initial potential or pH of the solution.

-

Add the standardized NaOH solution from a burette in small, accurately measured increments.

-

After each addition, allow the reading to stabilize and record the potential or pH and the corresponding volume of titrant added.

-

Continue the titration well past the expected equivalence points to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the measured potential or pH as a function of the volume of NaOH added.

-

The equivalence points can be determined from the inflection points of the titration curve.

-

For more accurate determination of the equivalence points, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the maximum of the first derivative plot or the zero crossing of the second derivative plot.

-

From the volumes of NaOH consumed at each equivalence point, the concentrations of the different acidic species can be calculated.

-

Conclusion

The reaction of this compound with water is a complex process involving a series of hydrolysis equilibria. The primary products are boric acid and fluoroboric acid, formed through hydroxyfluoroboric acid intermediates. This technical guide has provided a detailed overview of the reaction mechanism, summarized the available quantitative equilibrium data, and outlined comprehensive experimental protocols for the analysis of this system using ¹⁹F NMR spectroscopy and potentiometric titration. The provided diagrams offer a clear visual representation of the reaction pathways and experimental workflows. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with boron trifluoride and its aqueous solutions.

References

- 1. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. oshaedne.com [oshaedne.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trifluoride dihydrate (BF₃·2H₂O) is a versatile and widely utilized reagent in organic synthesis, acting as a potent Lewis acid catalyst. This technical guide provides a comprehensive examination of the Lewis acidity of this compound, delving into its structure, bonding, and the modulatory role of its coordinated water molecules. This document summarizes key quantitative data, details experimental protocols for catalytic applications, and presents visual diagrams of reaction mechanisms to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Nature of Lewis Acidity in Boron Trifluoride

Boron trifluoride (BF₃) is an archetypal Lewis acid, characterized by the electron-deficient nature of its central boron atom.[1][2] With only six valence electrons in its outer shell, the boron atom in BF₃ readily accepts a pair of electrons to complete its octet, a defining characteristic of a Lewis acid.[1][3] This inherent electrophilicity is the foundation of its catalytic activity in a vast array of chemical transformations.

The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is counterintuitive based on the electronegativity of the halogens.[2][4] This phenomenon is primarily explained by the extent of π-backbonding from the halogen p-orbitals to the empty p-orbital of the boron atom. This backbonding is most effective for fluorine, which reduces the electron deficiency of the boron center in BF₃ and, consequently, its Lewis acidity compared to other boron trihalides.[4][5]

When BF₃ reacts with water, it forms hydrates, most notably this compound (BF₃·2H₂O).[6] This complex is a stable, fuming liquid that is often more convenient to handle than gaseous BF₃.[7] The coordination of water molecules to the boron center significantly influences its Lewis acidic character, a central theme of this guide.

Structure and Bonding of this compound

The precise structure of this compound has been elucidated by X-ray crystallography. The solid-state structure reveals that one water molecule is directly coordinated to the boron atom, forming a tetrahedral F₃B-OH₂ adduct. The second water molecule is not directly bonded to the boron but is held in the crystal lattice through hydrogen bonds. This arrangement can be described as [F₃B-OH₂]·H₂O. The crystal system is monoclinic, belonging to the space group P2₁/c.

The coordination of a water molecule to the boron atom alters its hybridization from sp² in the trigonal planar BF₃ to sp³ in the tetrahedral adduct. This structural change is pivotal in understanding the moderated Lewis acidity of the dihydrate complex.

Quantifying the Lewis Acidity of this compound

The Lewis acidity of a compound can be quantified using various experimental and theoretical methods. Key parameters include the Gutmann-Beckett Acceptor Number (AN), Fluoride (B91410) Ion Affinity (FIA), and pKa.

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is a widely accepted technique for quantifying Lewis acidity using ³¹P NMR spectroscopy.[8][9] A Lewis basic probe, typically triethylphosphine (B1216732) oxide (Et₃PO), is added to the Lewis acid, and the change in the ³¹P chemical shift (δ) is used to calculate the Acceptor Number (AN) using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)[10]

Where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[10]

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. Higher FIA values indicate stronger Lewis acidity. The calculated gas-phase FIA for anhydrous BF₃ is approximately 342-350 kJ mol⁻¹.[1][5] Similar to the Acceptor Number, the FIA of BF₃·2H₂O is expected to be lower than that of anhydrous BF₃ due to the coordination of water.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for characterizing the structure and electronic environment of BF₃·2H₂O.

| Spectroscopic Data for this compound and Related Species | |

| Technique | Observed Features and Assignments |

| ¹¹B NMR | The ¹¹B NMR chemical shift is sensitive to the coordination environment of the boron atom. For BF₃·OEt₂, a common BF₃ adduct, the chemical shift is around -0.62 ppm. For BF₃·2H₂O, the tetrahedral geometry would result in a chemical shift in the upfield region typical for tetracoordinate boron species. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum of BF₃ adducts shows a characteristic signal. For BF₃·OEt₂, the chemical shift is approximately -152.8 ppm. In BF₃·H₂O, the ¹⁹F chemical shift is observed around 146.6 ppm (relative to CCl₃F). Coupling to the boron isotopes (¹⁰B and ¹¹B) can often be observed.[12] |

| ¹H NMR | The ¹H NMR spectrum of BF₃·2H₂O would show signals corresponding to the coordinated and hydrogen-bonded water molecules. In the related BF₃·H₂O adduct, a single proton resonance is observed, with its chemical shift being dependent on concentration and temperature due to proton exchange. |

| FTIR | The FTIR spectrum of boron-oxygen compounds displays characteristic B-O stretching vibrations in the 1500-1200 cm⁻¹ region for trigonal BO₃ units and 1200-800 cm⁻¹ for tetrahedral BO₄ units.[13] B-F stretching vibrations are also prominent. |

Applications in Organic Synthesis: Catalytic Mechanisms

This compound is a catalyst of choice for a variety of organic transformations, including the Pechmann condensation and the Fries rearrangement.[6][14]

Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester.[14][15] BF₃·2H₂O serves as an efficient catalyst for this reaction, often providing excellent yields under mild conditions.[14]

The reaction mechanism involves three key steps: transesterification, intramolecular hydroxyalkylation, and dehydration.[15]

Caption: Mechanism of the Pechmann condensation catalyzed by BF₃·2H₂O.

Fries Rearrangement

The Fries rearrangement is the transformation of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[16][17] BF₃ and its hydrates are effective catalysts for this reaction.[6][16]

The mechanism involves the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the phenolic ring. The regioselectivity (ortho vs. para) can be controlled by reaction conditions such as temperature and solvent.[18]

Caption: General mechanism of the Fries rearrangement.

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

Objective: To determine the Acceptor Number (AN) of a Lewis acid.

Materials:

-

Lewis acid (e.g., BF₃·2H₂O)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)

-

NMR tubes

-

NMR spectrometer equipped for ³¹P detection

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen anhydrous solvent.

-

In a dry NMR tube, add a known amount of the Lewis acid.

-

Add the Et₃PO stock solution to the NMR tube. The molar ratio of Et₃PO to the Lewis acid should be carefully controlled.

-

Acquire the ³¹P NMR spectrum of the sample.

-

Record the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-Lewis acid adduct.

-

Calculate the Acceptor Number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).

Pechmann Condensation for the Synthesis of 4-Methylcoumarin (B1582148) Derivatives

Objective: To synthesize a 4-methylcoumarin derivative using BF₃·2H₂O as a catalyst.[14]

Materials:

-

Substituted phenol (e.g., resorcinol)

-

Methyl acetoacetate (B1235776)

-

This compound (BF₃·2H₂O)

-

Crushed ice

-

Water

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a reaction vessel, combine the phenol (30 mmol), methyl acetoacetate (30 mmol), and this compound (200 mmol).[14]

-

Heat the mixture to 60 °C for 20 minutes.[14]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g).[14]

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and air dry.

-

If necessary, purify the crude product by recrystallization from a suitable solvent.[14]

| Pechmann Condensation of Substituted Phenols with Methyl Acetoacetate using BF₃·2H₂O | ||

| Phenol | Product | Yield (%) [14] |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | 99 |

| Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 99 |

| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 98 |

| 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 98 |

| 3-Ethoxyphenol | 7-Ethoxy-4-methylcoumarin | 99 |

Fries Rearrangement of Phenolic Esters

Objective: To synthesize a hydroxyaryl ketone via a BF₃·H₂O catalyzed Fries rearrangement.[6]

Materials:

-

Phenolic ester (e.g., phenyl acetate)

-

Boron trifluoride monohydrate or dihydrate system

-

Solvent (optional, e.g., nitrobenzene)

-

Hydrolysis workup reagents (e.g., dilute HCl)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Dissolve the phenolic ester in a suitable solvent (if used) in a reaction vessel.

-

Add the BF₃·H₂O catalyst system to the reaction mixture. The stoichiometry of the catalyst can vary.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-cold dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by chromatography or recrystallization.

Conclusion

This compound stands as a remarkably effective and manageable Lewis acid catalyst for a multitude of organic reactions. Its Lewis acidity, while tempered by the coordination of a water molecule, remains substantial enough to catalyze important transformations such as the Pechmann condensation and the Fries rearrangement. The structural characterization of BF₃·2H₂O reveals a direct boron-oxygen bond, which is key to understanding its reactivity. This guide has provided a detailed overview of the theoretical underpinnings of its Lewis acidity, quantitative measures, spectroscopic signatures, and practical applications, complete with experimental protocols and mechanistic diagrams. This comprehensive resource is intended to empower researchers and professionals in the chemical and pharmaceutical sciences to effectively harness the catalytic potential of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chegg.com [chegg.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 14. Bronsted and Lewis Acid Sites | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fries Rearrangement [sigmaaldrich.com]

- 17. Fries Rearrangement [organic-chemistry.org]

- 18. rsc.org [rsc.org]

Unraveling the Intricate Structure and Bonding of Boron Trifluoride Dihydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the molecular structure and bonding of boron trifluoride dihydrate (BF₃·2H₂O) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the compound's crystallography, bonding characteristics, and the experimental methodologies used for its characterization, offering a critical resource for those utilizing boron trifluoride complexes in their work.

Boron trifluoride and its derivatives are pivotal in organic synthesis and various industrial processes, acting as potent Lewis acid catalysts.[1][2] The dihydrate form, in particular, presents a unique structural arrangement that influences its reactivity and stability. This whitepaper clarifies the long-debated nature of this compound, confirming its existence as hydroxytrifluoroboric acid monohydrate (BF₃OH₂·H₂O) in the solid state.[3]

Crystal Structure and Unit Cell Parameters

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. Initial investigations by Bang and Carpenter in 1964 laid the groundwork, which was later refined with higher precision by Mootz and Steffen in 1981.[3][4] The compound crystallizes in the monoclinic P2₁/c space group.[3][4] A comparison of the unit cell parameters from both studies, conducted at different temperatures, is presented below.

| Parameter | Bang & Carpenter (1964) at 3 °C[4] | Mootz & Steffen (1981) at 173 K[3] |

| a | 5.606 (3) Å | 5.562 (5) Å |

| b | 7.438 (6) Å | 7.334 (8) Å |

| c | 8.683 (5) Å | 8.746 (8) Å |

| β | 90.45 (12)° | 90.30 (8)° |

| Z | 4 | 4 |

| Calculated Density | 1.74 g·cm⁻³ | 1.93 Mg·m⁻³ |

Molecular Geometry and Bonding

The structure is not a simple hydrate (B1144303) of boron trifluoride but rather a complex in which one water molecule is directly coordinated to the boron atom, forming hydroxytrifluoroboric acid (BF₃OH₂).[3][4] The second water molecule is not coordinated to the boron and acts as a bridging molecule, linking the BF₃OH₂ units through a network of hydrogen bonds.[3][4]

The coordination around the boron atom is tetrahedral. The key interatomic distances and angles, as determined by Mootz and Steffen (1981), are summarized in the following tables.[3]

Interatomic Distances

| Bond | Distance (Å)[3] |

| B-F(1) | 1.376 (2) |

| B-F(2) | 1.378 (2) |

| B-F(3) | 1.362 (2) |

| B-O(1) | 1.521 (2) |

| O(1)-H(11) | 0.81 (3) |

| O(1)-H(12) | 0.84 (3) |

| O(2)-H(21) | 0.84 (3) |

| O(2)-H(22) | 0.85 (3) |

Bond Angles

| Angle | Degree (°)[3] |

| F(1)-B-F(2) | 108.6 (1) |

| F(1)-B-F(3) | 110.5 (1) |

| F(1)-B-O(1) | 108.1 (1) |

| F(2)-B-F(3) | 111.4 (1) |

| F(2)-B-O(1) | 107.8 (1) |

| F(3)-B-O(1) | 110.4 (1) |

| H(11)-O(1)-H(12) | 112 (3) |

| H(21)-O(2)-H(22) | 105 (3) |

The hydrogen bonding network is extensive, with the uncoordinated water molecule and the hydroxyl group of the coordinated water molecule donating protons to the fluorine atoms of neighboring BF₃OH₂ units.[3] This intricate network of hydrogen bonds is crucial for the stability of the crystal lattice.

Experimental Protocols

The structural determination of this compound relied on single-crystal X-ray diffraction. The following provides a summary of the experimental methodologies employed.

Synthesis and Crystal Growth[3]

A stoichiometric amount of boron trifluoride gas was introduced into water to prepare the title compound. A liquid sample, with a melting point of 279 K, was sealed in a thin-walled glass capillary with a diameter of 0.3 mm. Single crystals were grown in situ on a diffractometer within a stream of cold nitrogen gas.

X-ray Data Collection and Structure Refinement (Mootz & Steffen, 1981)[3]

-

Diffractometer: Syntex P2₁ with a low-temperature attachment.

-

Radiation: Mo Kα (λ = 0.71069 Å).

-

Temperature: 173 K.

-

Data Collection: The positions of 15 high-order reflections were measured to refine the lattice parameters.

-

Structure Solution and Refinement: All atomic positions, including those of the hydrogen atoms, were directly located and refined. The final R-value was 0.056 for 1194 observed reflections. Scattering factors were taken from Cromer & Waber (1974).

Visualizing the Structure and Bonding

The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical relationship of its components.

References

In-Depth Technical Guide to the Physical Properties of Boron Trifluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride dihydrate (BF₃·2H₂O) is a notable chemical compound, recognized primarily for its strong Lewis acidic nature, which makes it a versatile catalyst and reagent in a multitude of organic synthesis applications.[1][2] Its utility in the pharmaceutical and materials science sectors is significant, aiding in the formation of complex molecules and specialty polymers.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering detailed experimental protocols for their determination and presenting quantitative data in a clear, accessible format.

Synthesis of Boron Trifluoride and its Dihydrate

The formation of this compound first requires the synthesis of anhydrous Boron trifluoride gas. A common industrial method involves the reaction of boron oxides with hydrogen fluoride.[3] Subsequently, the dihydrate is formed through the controlled reaction of the gas with water.[4][5]

Caption: Synthesis pathway of this compound.

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | BF₃·2H₂O | [6] |

| Molecular Weight | 103.84 g/mol | [2][6] |

| Appearance | Colorless to slightly yellowish, fuming liquid | [6] |

| Odor | Pungent, suffocating | [7] |

| Quantitative Physical Data | Value | References |

| Melting Point | 6.2 °C | [8] |

| Boiling Point | Decomposes before boiling under atmospheric pressure. A boiling point of 58-60 °C at 1.5 mmHg has been reported. | [8][9] |

| Density | 1.636 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.316 | [2] |

| Solubility in Water | Soluble, may react | [3] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Synthesis of this compound

Objective: To synthesize this compound from Boron trifluoride gas and water.

Materials:

-

Boron trifluoride gas cylinder with a regulator and flowmeter

-

A three-necked round-bottom flask

-

A gas inlet tube

-

A mechanical stirrer

-

An ice-water bath

-

Distilled water

Procedure:

-

Set up the three-necked round-bottom flask in an ice-water bath on a magnetic stirrer.

-

Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a fume hood or a suitable trap.

-

Add a pre-determined amount of distilled water to the flask and begin stirring.

-

Carefully bubble Boron trifluoride gas through the stirred water at a controlled rate.

-

Monitor the reaction temperature and maintain it within the ice-water bath.

-

Continue the gas addition until the desired stoichiometric amount has been introduced, or until the reaction is complete as indicated by a change in the physical properties of the solution (e.g., density or viscosity).

-

The resulting viscous liquid is this compound.[5]

Caption: Experimental workflow for the synthesis of BF₃·2H₂O.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

-

Melting point apparatus

-

Capillary tubes

-

Sample of this compound

-

Thermometer

Procedure:

-

Ensure the melting point apparatus is clean and calibrated.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the liquid this compound into the capillary tube. This can be achieved by cooling the sample to a solid and then introducing it into the tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Determination of Density (Pycnometer Method)

Objective: To determine the density of liquid this compound.

Materials:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

Water bath at 25 °C

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound and place it in the water bath at 25 °C to allow it to reach thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

The mass of the this compound is the difference between the two weighings.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility in Water

Objective: To determine the solubility of this compound in water.

Materials:

-

Test tubes

-

Water bath with temperature control

-

Stirring apparatus

-

Analytical balance

-

Sample of this compound

-

Distilled water

Procedure:

-

Add a known volume of distilled water to a series of test tubes.

-

Place the test tubes in a constant temperature water bath.

-

Add increasing, known amounts of this compound to each test tube.

-

Stir the mixtures until saturation is reached, as indicated by the presence of a stable, undissolved phase. Note that a reaction may occur.

-

Observe the concentration at which the solute no longer dissolves to determine the approximate solubility at that temperature. Due to the reactivity of this compound with water, this method provides a qualitative assessment of its high solubility.

Determination of Crystal Structure (X-ray Diffraction)

Objective: To determine the crystal structure of solid this compound.

Materials:

-

Single-crystal X-ray diffractometer

-

A suitable crystal of this compound

-

Cryo-cooling apparatus

Procedure:

-

A single crystal of this compound is grown, often by cooling the liquid sample.

-

The crystal is mounted on the goniometer head of the X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., -100 °C) to reduce thermal vibrations of the atoms.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of the X-rays is collected on a detector.

-

The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Safety and Handling

This compound is a corrosive and toxic substance.[6][10] It can cause severe burns to the skin and eyes and is harmful if inhaled.[6] It reacts with water and moist air, releasing toxic and corrosive fumes.[10] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as bases and reducing agents.[8]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, supported by experimental protocols for their determination. The quantitative data, presented in clear tables, and the visual representations of the synthesis and experimental workflows, offer a valuable resource for researchers, scientists, and professionals in drug development who utilize this important chemical compound. The provided methodologies, while based on standard laboratory practices, should be adapted and performed with strict adherence to safety protocols due to the hazardous nature of this compound.

References

- 1. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 三氟化硼 二水合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 4. Boron Trifluoride | Borates Today [borates.today]

- 5. Sciencemadness Discussion Board - boron trifluoride etherate synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ajcsd.org [ajcsd.org]

- 8. This compound(13319-75-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. This compound, 65% BF3 | Fisher Scientific [fishersci.ca]

- 10. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Chemical properties of Boron trifluoride dihydrate

An In-depth Technical Guide to the Chemical Properties of Boron Trifluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (BF₃·2H₂O), a versatile and potent Lewis acid catalyst. This document consolidates key data, experimental protocols, and reaction mechanisms to serve as an essential resource for professionals in chemical research and pharmaceutical development.

Physicochemical Properties

This compound is a colorless to slightly yellow, fuming liquid at room temperature.[1] It is a stable, conveniently handled source of boron trifluoride, which is a toxic gas.[2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | BF₃·2H₂O | [3][4] |

| Molar Mass | 103.84 g/mol | [3][5] |

| Appearance | Colorless to slightly yellowish liquid | [1][4] |

| Odor | Pungent, suffocating | [1][6] |

| Density | 1.636 - 1.651 g/cm³ at 25 °C | [1][3] |

| Melting Point | 6.0 °C | [7] |

| Boiling Point | 115 °C (decomposes) 58-60 °C at 1.5 mmHg | [1][7] |

| Refractive Index (n20/D) | 1.316 | [3][4] |

| Solubility in Water | Miscible, reacts | [1][8] |

Structure and Bonding

The precise structure of this compound in the solid state has been a subject of interest, with both ionic and molecular complex formulations being considered. An X-ray diffraction study at 3 °C determined that the crystals are monoclinic (space group P2₁/c).[9] The structure is best described as a molecular addition compound, where one water molecule is directly coordinated to the boron atom (F₃B·OH₂).[9] The second water molecule then links these units together through hydrogen bonds.[9] While early conductometric measurements suggested an ionic formulation, [H₃O]⁺[BF₃OH]⁻, the diffraction evidence more strongly supports the coordinated molecular complex structure in the solid state.[9]

Caption: Crystal structure linkage of BF₃·2H₂O units.

Reactivity and Catalytic Applications

As a complex of the powerful Lewis acid BF₃, the dihydrate serves as a highly effective catalyst in a variety of organic reactions.[4][10] Its ability to activate electrophiles facilitates reactions such as alkylations, acylations, and condensations, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[4]

Hydrolysis

Boron trifluoride reacts with water to form a mixture of species. The initial reaction forms the aquo adducts, BF₃·H₂O and BF₃·2H₂O. Subsequent hydrolysis and disproportionation reactions lead to an equilibrium mixture that can include fluoroboric acid (HBF₄), hydroxyfluoroboric acid (H[BF₃OH]), boric acid (H₃BO₃), and other minor species like [BF₂(OH)₂]⁻.[8] The high acidity of the resulting solution is a key feature of its reactivity.

Caption: Simplified hydrolysis pathway of BF₃ in water.

Pechmann Condensation

BF₃·2H₂O is an exceptionally efficient activator for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters.[10][11] It promotes the reaction under mild conditions, often providing excellent yields (98-99%) in short reaction times.[10] The mechanism involves an initial Lewis acid-catalyzed transesterification, followed by an intramolecular cyclization (hydroxyalkylation) and subsequent dehydration to form the aromatic coumarin (B35378) ring.[10][12]

Fries Rearrangement

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, a crucial transformation for producing intermediates for pharmaceuticals.[13][14] BF₃·2H₂O serves as a strong Lewis acid catalyst for this reaction.[8] The mechanism involves the coordination of the Lewis acid to the ester's carbonyl oxygen, which facilitates the formation of an acylium ion. This electrophile then attacks the aromatic ring at the ortho or para position, followed by hydrolysis to yield the product.[13][15]

Experimental Protocols

Synthesis of 4-Methylcoumarins via Pechmann Condensation

This general procedure is adapted from Stoyanov et al. for the synthesis of 4-methylcoumarin (B1582148) derivatives.[10]

-

Reaction Setup : In a round-bottom flask, combine the substituted phenol (B47542) (30 mmol), methyl acetoacetate (B1235776) (3.48 g, 30 mmol), and this compound (20.8 g, 200 mmol).

-

Heating : Heat the reaction mixture to 60 °C with stirring for approximately 20 minutes. The reaction is not significantly exothermic.[10] For less soluble phenols, the reaction may require longer times (10-12 hours) at room temperature or proceed faster upon heating.[10]

-

Workup : After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 g of crushed ice.

-

Isolation : Collect the resulting crystalline product by filtration. Wash the crystals with cold water and air-dry.

-

Purification : If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol (B145695) or aqueous ethanol).[10]

-

Catalyst Recovery : The aqueous filtrate containing BF₃·2H₂O can be concentrated under reduced pressure to recover the catalyst for reuse.[10]

Synthesis of Acylhydroquinones via Fries Rearrangement

This protocol is adapted from Macías-Ruvalcaba et al. for the synthesis of hydroxy-ketones.[16]

-

Reaction Setup : In a suitable reaction vessel (e.g., a sealed process vial for microwave heating), add the phenolic ester (e.g., 2,5-diacetoxytoluene, 5 g).

-

Catalyst Addition : Add a stoichiometric excess of this compound (e.g., 21 mL).

-

Heating : Heat the mixture with vigorous stirring at 120-130 °C for 4 hours. High temperatures favor the formation of the ortho-substituted product.[16]

-

Workup : Cool the reaction vessel in an ice bath. Carefully quench the reaction by adding crushed ice.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (4 x 30 mL).

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure.

-

Purification : The crude product can be purified by filtration through a silica (B1680970) gel plug or by column chromatography.

Caption: General experimental workflows.

Reaction Mechanism Visualizations

Pechmann Condensation Mechanism

Caption: Key steps in the Pechmann condensation.

Fries Rearrangement Mechanism

Caption: Key steps in the Fries rearrangement.

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound is not widely published. The data presented are based on available information for the dihydrate and closely related BF₃ adducts for reference.

| Technique | Observation | Reference(s) |

| ¹⁹F NMR | A reference spectrum for "BORON TRIFLUORIDE-DIAQUA COMPLEX" in H₂O exists in the Wiley KnowItAll NMR Spectral Library. | [1][3] |

| Reference: BF₃·O(C₂H₅)₂ in CDCl₃ shows a broad singlet at ~ -152.8 ppm . | ||

| ¹¹B NMR | Reference: BF₃·O(C₂H₅)₂ in CDCl₃ shows a broad singlet at ~ -0.62 ppm . | |

| IR / Raman | Specific peak data for BF₃·2H₂O is not readily available. The spectrum is expected to be dominated by strong B-F and O-H stretching and bending modes. | [9] |

| Reference (Anhydrous BF₃): Fundamental vibrational modes (D₃h symmetry) are observed at ~1505 (E', IR/Raman), 888 (A₁', Raman), 718 (A₂", IR), and 482 (E', IR/Raman) cm⁻¹. |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards : The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][11] It is toxic if inhaled.[5] It reacts with water and moist air, releasing toxic and corrosive fumes, including hydrogen fluoride.[6][11]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, active metals, and organic materials.[1] Keep containers tightly sealed to prevent moisture absorption.[1]

-

Spills : Neutralize spills with a suitable agent like sodium bicarbonate and absorb with an inert material. Avoid direct contact with water.

This guide is intended for informational purposes by trained professionals. Always consult the Safety Data Sheet (SDS) before use and follow all institutional safety protocols.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. skemman.is [skemman.is]

- 3. spectrabase.com [spectrabase.com]

- 4. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. asau.ru [asau.ru]

- 8. Fries Rearrangement [merckmillipore.com]

- 9. asau.ru [asau.ru]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. skemman.is [skemman.is]

- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 14. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 15. dokumen.pub [dokumen.pub]

- 16. bibrepo.uca.es [bibrepo.uca.es]

An In-depth Technical Guide to the Stability and Storage of Boron Trifluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of boron trifluoride dihydrate (BF₃·2H₂O), a critical reagent in various chemical syntheses. Understanding its properties is paramount for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development processes.

Chemical and Physical Properties

This compound is a colorless, fuming liquid that is highly corrosive.[1][2] It is a stable complex under anhydrous conditions but is highly sensitive to moisture and heat.[3][4] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | BF₃·2H₂O | |

| Molar Mass | 103.84 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Density | 1.636 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.316 | [7] |

| Odor | Pungent | [5] |

| Solubility | Very soluble in water (with reaction) | [5] |

Stability and Decomposition

The stability of this compound is intrinsically linked to its environment, particularly its exposure to water and heat.

Hydrolysis

This compound is hygroscopic and reacts readily with water in a complex, multi-step hydrolysis process.[5] This reaction is a primary pathway for its degradation and can significantly impact its efficacy as a catalyst. The process begins with the formation of an aquo adduct, followed by the stepwise substitution of fluoride (B91410) ions with hydroxyl groups, ultimately leading to the formation of boric acid, hydrofluoric acid, and various fluoroboric acid species.[5][8]

The presence of excess water will drive the equilibrium towards the formation of boric acid and hydrofluoric acid.[5] This reaction is exothermic and can generate significant heat, increasing the concentration of corrosive fumes in the air.[1][2]

Thermal Decomposition

Upon heating, this compound decomposes to produce toxic and corrosive fumes, including hydrogen fluoride (HF) and oxides of boron.[1][2] While specific decomposition temperatures and rates are not extensively published, it is crucial to avoid elevated temperatures during storage and handling. The reaction is complex and can be influenced by the presence of impurities.

Storage and Handling

Proper storage and handling are critical to maintain the stability and integrity of this compound and to ensure laboratory safety.

Recommended Storage Conditions

| Parameter | Recommendation | Reference |

| Temperature | Cool, store at room temperature. Avoid temperatures above 52°C. | [6][9] |

| Atmosphere | Dry, inert atmosphere (e.g., nitrogen) is recommended. | |

| Container | Tightly sealed, corrosion-resistant containers. | [4][9] |

| Location | Well-ventilated area, away from heat sources and direct sunlight. | [4] |

Incompatible Materials

This compound is a reactive compound and should be stored separately from the following materials:

| Incompatible Material | Reason for Incompatibility | Reference |

| Water/Moisture | Reacts to form corrosive acids and releases heat. | [9] |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. | |

| Metals (especially alkali and alkaline earth metals) | Can cause vigorous reactions. | [1][9] |

| Calcium Oxide | Incompatible. | [1][9] |

| Organic Materials, Plastics, Coatings, Rubber | Corrosive action can degrade these materials. | [9][10] |

| Amines, Halogens, Reducing Agents | Can undergo hazardous reactions. | [9] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve monitoring its physical and chemical properties over time under controlled conditions. The following outlines a general experimental workflow and specific analytical methods.

Long-Term and Accelerated Stability Study Protocol

This protocol is based on general principles outlined in ICH guidelines for stability testing.[11][12][13][14][15]

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

-

This compound (at least three primary batches)

-

Inert, corrosion-resistant containers (e.g., fluorinated polyethylene (B3416737) or glass with inert liners)

-

Controlled environment chambers (e.g., 25°C ± 2°C / 60% RH ± 5% RH for long-term; 40°C ± 2°C / 75% RH ± 5% RH for accelerated)

Procedure:

-

Initial Analysis (T=0): Perform a complete analysis of each batch to establish the initial specifications. This includes visual appearance, assay, water content, and identification of any impurities.

-

Sample Storage: Aliquot the samples into the designated containers, ensuring a tight seal. Place the containers in the respective controlled environment chambers.

-

Time-Point Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), remove samples from the chambers for analysis.[13][14]

-

Analysis: At each time point, perform the following tests:

-

Visual Inspection: Note any changes in color or the appearance of precipitates.

-

Assay: Determine the concentration of this compound.

-

Water Content: Measure the water content to monitor for hydrolysis.

-

Degradation Products: Analyze for the presence of key degradation products such as fluoride ions and boric acid.

-

-

Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical and chemical properties. This information is used to establish a retest period or shelf life.

Analytical Methodologies

4.2.1. Assay by Titration

The concentration of boron trifluoride can be determined by acid-base titration following hydrolysis.

-

Principle: this compound hydrolyzes in water to form acidic species. These can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

Procedure (Illustrative):

-

Accurately weigh a sample of this compound and dissolve it in deionized water in a sealed flask.

-

Allow the solution to stand for a defined period to ensure complete hydrolysis.

-

Titrate the solution with standardized 0.1 N sodium hydroxide (B78521) to a potentiometric or colorimetric endpoint (e.g., using phenolphthalein).

-

The concentration of this compound is calculated from the volume of titrant used.

-

4.2.2. Water Content by Karl Fischer Titration

This is a standard method for determining the water content in chemical samples.[16][17][18][19][20]

-

Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration can be detected potentiometrically.

-

Procedure:

-

Introduce a known mass of the this compound sample into the Karl Fischer titration vessel containing a suitable solvent.

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

The water content is calculated based on the amount of reagent consumed.

-

4.2.3. Analysis of Degradation Products by Ion Chromatography (IC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Ion Chromatography (IC): This technique is suitable for the quantitative analysis of fluoride ions, a primary degradation product of hydrolysis. A sample of the stored this compound is diluted and injected into the IC system. The concentration of fluoride is determined by comparing the peak area to a calibration curve.

-

¹¹B and ¹⁹F NMR Spectroscopy: NMR can be used to monitor the chemical environment of boron and fluorine atoms, respectively.[21][22][23][24][25] Changes in the chemical shifts and the appearance of new signals can indicate the formation of degradation products such as [BF₃(OH)]⁻ and other fluoroborate species. This provides qualitative and potentially quantitative information about the degradation pathways.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by exposure to moisture and heat, leading to hydrolysis and thermal decomposition. Strict adherence to proper storage and handling protocols is essential to maintain its quality and ensure safety. A robust stability testing program, incorporating methods such as titration, Karl Fischer analysis, and chromatographic and spectroscopic techniques, is crucial for establishing a reliable shelf life and ensuring consistent performance in research and development applications.

References

- 1. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. boulingchem.com [boulingchem.com]

- 5. Boron trifluoride - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 三フッ化ホウ素 二水和物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More [cloudsds.com]

- 11. Ich guideline for stability testing | PPTX [slideshare.net]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 16. mcckf.com [mcckf.com]

- 17. scribd.com [scribd.com]

- 18. mt.com [mt.com]

- 19. mt.com [mt.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. rsc.org [rsc.org]

- 22. [PDF] Nuclear Magnetic Resonance Studies of Boron Trifluoride Complex Formation | Semantic Scholar [semanticscholar.org]

- 23. Boron NMR Spectroscopy - Magritek [magritek.com]

- 24. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 25. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Hygroscopic Nature of Boron Trifluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Boron trifluoride is a colorless gas with a pungent odor that fumes in moist air due to the formation of hydrates.[1] The dihydrate, BF₃·2H₂O, is a fuming liquid that is corrosive to the skin, eyes, and mucous membranes and is toxic by inhalation.[2] Its strong affinity for water makes its hygroscopic nature a important consideration in laboratory and industrial settings. Understanding and quantifying this property is essential for ensuring process consistency, maintaining reagent integrity, and ensuring safety.

Physicochemical Properties

A summary of the key physical and chemical properties of boron trifluoride and its dihydrate is presented in Table 1.

| Property | Boron Trifluoride (BF₃) | Boron Trifluoride Dihydrate (BF₃·2H₂O) |

| CAS Number | 7637-07-2[1] | 13319-75-0[1] |

| Molecular Formula | BF₃[1] | BF₃·2H₂O[2] |

| Molar Mass | 67.82 g/mol [1] | 103.84 g/mol [2] |

| Appearance | Colorless gas[1] | Colorless fuming liquid[2] |

| Density | 0.00276 g/cm³ (gas)[1] | 1.64 g/cm³[1] |

| Boiling Point | -100.3 °C[1] | Decomposes before boiling |

| Melting Point | -126.8 °C[1] | Not available |

| Solubility in Water | Reacts exothermically[1] | Very soluble, reacts[1] |

Hygroscopic Nature and Reactivity with Water

Anhydrous boron trifluoride gas is highly reactive with water. Upon exposure to even low levels of moisture in the air, it rapidly forms dense white fumes, which are aerosol droplets of BF₃ hydrates.[3] The primary product of this reaction is this compound.

The interaction of BF₃ with water is not a simple dissolution but a chemical reaction that proceeds through the formation of adducts. The overall process can be described as highly exothermic.

Hydrolysis Pathway

The reaction of boron trifluoride with water is a complex process that leads to the formation of several species in equilibrium. The initial step is the formation of the monohydrate and dihydrate. Subsequent hydrolysis reactions produce a series of hydroxyfluoroboric acids, and ultimately boric acid and fluoroboric acid.[4]

A simplified representation of the hydrolysis pathway is illustrated in the following diagram:

Caption: Hydrolysis pathway of Boron Trifluoride in the presence of water.

Quantitative Hygroscopicity Data

As of the date of this document, specific quantitative data on the hygroscopicity of this compound, such as water vapor sorption isotherms, rate of water absorption at various relative humidities (RH), and the deliquescence point, are not available in the peer-reviewed scientific literature. This lack of data is likely due to the highly corrosive and reactive nature of the compound, which makes such measurements challenging.

However, the qualitative descriptions consistently indicate that BF₃ dihydrate is highly hygroscopic and will readily absorb moisture from the atmosphere.

Thermodynamic Data for BF₃ Formation

While data for the dihydrate is scarce, thermodynamic data for the formation of anhydrous boron trifluoride provides insight into its reactivity.

| Thermodynamic Parameter | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1137 kJ/mol[1] |

| Standard Molar Entropy (S⦵₂₉₈) | 254.3 J/(mol·K)[1] |

| Gibbs Free Energy of Formation (ΔfG⦵) | -1120 kJ/mol[1] |

The highly negative enthalpy of formation indicates that BF₃ is a very stable molecule, yet it readily reacts with Lewis bases like water due to the electron deficiency of the boron atom.

Experimental Protocols for Hygroscopicity Determination

Determining the hygroscopicity of a corrosive and reactive substance like BF₃ dihydrate requires specialized equipment and stringent safety protocols. Dynamic Vapor Sorption (DVS) is a suitable technique for such measurements.

Dynamic Vapor Sorption (DVS) Protocol for Corrosive Liquids

This protocol outlines the general steps for determining the water sorption isotherm of a corrosive liquid like BF₃ dihydrate. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Objective: To measure the mass change of a BF₃ dihydrate sample as a function of relative humidity at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer with a corrosion-resistant sample holder (e.g., platinum or Hastelloy).

-

Inert gas supply (e.g., dry nitrogen).

-

Syringe or pipette with corrosion-resistant tip for sample loading.

-

Analytical balance.

Procedure:

-

Instrument Preparation:

-

Ensure the DVS instrument is clean and the sample chamber is free of any contaminants.

-

Install a corrosion-resistant sample pan.

-

Purge the system with dry nitrogen to establish a 0% RH baseline.

-

-

Sample Preparation and Loading:

-

In a fume hood, carefully transfer a small, accurately weighed amount of BF₃ dihydrate (typically 10-20 mg) into the DVS sample pan using a suitable syringe or pipette.

-

Record the initial sample mass.

-

Quickly transfer the sample pan to the DVS instrument to minimize exposure to ambient moisture.

-

-

Experimental Run:

-

Start the DVS experiment with a drying step at 0% RH until the sample mass stabilizes ( dm/dt ≤ 0.002%/min).

-

Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until a stable mass is achieved.

-

After reaching the maximum RH, perform a desorption cycle by decreasing the RH in a similar stepwise manner back to 0% RH.

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

-

Analyze the isotherms to determine the extent of water absorption, identify any phase transitions (e.g., deliquescence), and assess the reversibility of water sorption.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Conclusion

This compound is a highly hygroscopic and reactive compound. Its affinity for water leads to the absorption of atmospheric moisture and subsequent hydrolysis to form a complex mixture of fluoroboric and boric acid species. While quantitative data on its hygroscopicity is currently lacking in the public domain, its qualitative behavior is well-documented. For researchers and professionals in drug development and other chemical industries, it is imperative to handle BF₃ dihydrate under anhydrous conditions to maintain its chemical integrity and ensure safety. The experimental protocols outlined in this guide, when performed with appropriate safety measures, can be used to generate the much-needed quantitative data to fully characterize the hygroscopic nature of this important chemical reagent.

References

Boron trifluoride dihydrate vs etherate Lewis acidity

An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Dihydrate versus Boron Trifluoride Etherate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron trifluoride (BF₃) is a powerful Lewis acid widely employed in organic synthesis and drug development. To facilitate its handling, it is commonly used as a complex with a Lewis base, most notably diethyl ether (in boron trifluoride etherate, BF₃·OEt₂) or water (in this compound, BF₃·2H₂O). While both are utilized as acid catalysts, their reactivity profiles differ significantly due to the nature of the Lewis base. This guide provides a detailed comparison of their Lewis acidity, addressing the complexities in the characterization of the dihydrate and presenting quantitative data for the well-defined etherate. It also includes a detailed experimental protocol for a standard method of Lewis acidity determination.

Introduction to Lewis Acidity and BF₃ Adducts

A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. The electron-deficient boron atom in BF₃, with its vacant p-orbital, makes it a quintessential Lewis acid[1]. The strength of a Lewis acid is its ability to attract electrons, a property that can be quantified using various experimental and computational methods.

-

Boron Trifluoride Etherate (BF₃·OEt₂): This is a commercially available, colorless to brown liquid. The coordination of the diethyl ether to the boron center moderates the extreme reactivity of BF₃ gas, making it a more manageable reagent for laboratory use[2]. The equilibrium between the adduct and free BF₃ allows it to serve as a source of the Lewis acid in reactions[2].

-

This compound (BF₃·2H₂O): This is also a commercially available fuming liquid, often used as a catalyst[3][4][5][6]. However, its composition in solution is more complex than that of the etherate. The interaction of BF₃ with water is a hydrolysis reaction, which begins with the formation of an initial adduct (H₂O-BF₃) but can proceed to form fluoroboric acid (HBF₄) and boric acid (H₃BO₃)[7][8]. This dual nature means that BF₃·2H₂O can act as both a Lewis acid (due to the BF₃ component) and a Brønsted acid (due to the presence of HBF₄)[3][9].

Comparative Lewis Acidity